molecular formula C8H5FN2O B8133332 2(1H)-Quinazolinone, 7-fluoro-

2(1H)-Quinazolinone, 7-fluoro-

Cat. No.: B8133332
M. Wt: 164.14 g/mol
InChI Key: ITNQYWXYXMUYHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Nitrogen Heterocycles in Drug Discovery

Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry, forming the structural backbone of a vast array of therapeutic agents. ijsrtjournal.comnih.gov Their prevalence is underscored by the fact that approximately 85% of all biologically active chemical entities contain at least one nitrogenous heterocycle. prezi.com This widespread use is attributed to their structural diversity, which allows for fine-tuning of pharmacological properties such as solubility, lipophilicity, and hydrogen bonding capacity. prezi.com These characteristics are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. prezi.com

Nitrogen heterocycles are integral to the structure of numerous natural products, including vitamins, hormones, and antibiotics. nih.govrsc.org Furthermore, their resemblance to the building blocks of life, such as the imidazole (B134444) ring in the amino acid histidine, can facilitate interactions with proteins and nucleic acids. nih.govrsc.org This ability to engage in hydrogen bonding is a key factor in the anticancer activity of many nitrogen-based heterocyclic agents, as it allows them to bind to DNA. nih.govrsc.org An analysis of FDA-approved drugs reveals that about 60% of unique small-molecule drugs feature a nitrogen-based heterocycle, highlighting their immense structural importance in drug design. nih.govrsc.org

Overview of Quinazoline (B50416) and Quinazolinone Scaffolds

Within the broad family of nitrogen heterocycles, quinazoline and its oxidized derivative, quinazolinone, have emerged as particularly significant scaffolds in pharmaceutical chemistry. mdpi.comnih.gov These bicyclic systems, consisting of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, are found in over 200 naturally occurring alkaloids and a multitude of synthetic compounds with a wide spectrum of biological activities. arabjchem.orgekb.eg The versatility of the quinazoline and quinazolinone frameworks allows for extensive structural modifications, making them attractive templates for the development of new therapeutic agents. nih.gov

The pharmacological importance of these scaffolds is well-documented, with derivatives exhibiting a diverse range of activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive properties. ekb.egrsc.org The interest in quinazoline and quinazolinone derivatives is continually growing due to their proven therapeutic potential and the chemical tractability that allows for the exploration of a vast chemical space. nih.gov

Classification of Quinazolinone Isomers: Focus on the 2(1H)-Quinazolinone Framework

Quinazolinone exists in two primary isomeric forms, distinguished by the position of the carbonyl group on the pyrimidine ring: 2(1H)-quinazolinone and 4(3H)-quinazolinone, with the latter being more common. wikipedia.orgresearchgate.net A dicarbonyl version, 2,4(1H,3H)-quinazolinedione, is also known. taylorandfrancis.com

The 2(1H)-quinazolinone framework, while historically less explored than its 4(3H)-isomer, is gaining attention for its unique biological properties. The arrangement of the atoms in the 2(1H)-quinazolinone core provides a distinct three-dimensional structure and distribution of electron density, which can lead to different interactions with biological targets compared to the 4(3H)-isomer. This structural nuance is a key driver for its investigation in modern drug discovery programs.

Historical Perspectives on Quinazolinone Synthesis and Early Research Paradigms

The history of quinazoline chemistry dates back to 1869, when Griess reported the first synthesis of a quinazoline derivative. nih.gov The parent compound, quinazoline, was named by Widdege in 1887. researchgate.net The first synthesis of a quinazolinone derivative, specifically 2-cyano-3,4-dihydro-4-oxoquinazoline, was also achieved by Griess in 1869 through the reaction of anthranilic acid and cyanogen. taylorandfrancis.comnih.gov

Early synthetic methods for quinazolinones often involved the condensation of anthranilic acid with amides, a reaction known as the Niementowski synthesis. ekb.egnih.gov This and other early methods laid the groundwork for the development of more sophisticated and efficient synthetic routes that are employed today. nih.gov Initial research into quinazolinones was largely focused on their synthesis and basic chemical characterization. However, as their diverse biological activities became apparent, research paradigms shifted towards exploring their potential as therapeutic agents. aston.ac.uk

Rationale for Fluorine Atom Incorporation in Heterocyclic Systems

The introduction of fluorine atoms into heterocyclic drug candidates is a widely used strategy in modern medicinal chemistry to enhance their pharmacological profiles. tandfonline.commdpi.com The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's properties. tandfonline.comchim.it

One of the primary reasons for incorporating fluorine is to block metabolic oxidation. mdpi.com The carbon-fluorine bond is highly stable and less susceptible to enzymatic cleavage, which can increase a drug's metabolic stability and half-life. tandfonline.com Furthermore, the introduction of fluorine can modulate the acidity or basicity of nearby functional groups, which can improve a drug's bioavailability and its binding affinity to target receptors. tandfonline.comnih.gov Fluorination can also alter a molecule's lipophilicity, which can in turn affect its permeability across biological membranes. mdpi.comnih.gov The strategic placement of fluorine atoms can therefore be a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate. chim.it

Overview of Research Trajectories for Fluorinated Quinazolinones

The combination of the versatile quinazolinone scaffold with the beneficial properties of fluorine has led to significant research into fluorinated quinazolinones. These compounds have shown promise in a variety of therapeutic areas, particularly as anticancer and anticonvulsant agents. mdpi.comwho.int

Research has demonstrated that the position of the fluorine atom on the quinazolinone ring can significantly impact biological activity. who.int For instance, fluorinated quinazolinone-sulphonamide hybrids have shown significant cytotoxic activity against cancer cells while remaining safe for non-cancerous cells. mdpi.com In the realm of anticonvulsants, certain fluorinated quinazolinones have displayed potent activity in preclinical models. who.int

A notable area of investigation is the development of fluorinated quinazolinones as inhibitors of specific molecular targets, such as the kinesin spindle protein (KSP), which is crucial for cell division and a target for anticancer drugs. nih.gov Researchers have synthesized a range of fluorinated quinazolinone compounds and evaluated their potential as anti-mitotic agents, with some candidates showing potent inhibitory activity. nih.govscispace.com The ongoing research into fluorinated quinazolinones continues to uncover new derivatives with enhanced potency and selectivity, highlighting the fruitful synergy between the quinazolinone scaffold and fluorine substitution in the quest for novel therapeutics. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-1H-quinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-6-2-1-5-4-10-8(12)11-7(5)3-6/h1-4H,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNQYWXYXMUYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=O)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Fluoro Quinazolinone Scaffolds

Established Synthetic Routes for Quinazolinone Core Structures

The construction of the fundamental quinazolinone ring system can be achieved through several well-established synthetic routes. These methods often utilize readily available starting materials and have been refined over the years to improve efficiency and yield.

Cyclization Reactions utilizing 2-Aminobenzamide (B116534) Derivatives

A primary and versatile strategy for synthesizing quinazolinones involves the cyclization of 2-aminobenzamide and its derivatives. researchgate.net This approach allows for the formation of the pyrimidinone ring onto the pre-existing benzene (B151609) ring of the 2-aminobenzamide starting material. The reaction partner for the cyclization determines the substituent at the 2-position of the resulting quinazolinone.

Common methodologies include:

Reaction with Alcohols: In the presence of a copper catalyst, 2-aminobenzamide can react with various alcohols. nih.gov For instance, using methanol (B129727) as both a C1 source and a green solvent provides an environmentally friendly route to the quinazolinone core. researchgate.net

Reaction with Aldehydes: The condensation of 2-aminobenzamides with aldehydes is a widely used method. rsc.orgacs.org This can be catalyzed by various systems, including zinc or under catalyst-free conditions in water. rsc.org

Palladium-Catalyzed Coupling: Three-component reactions involving 2-aminobenzamides, aryl halides, and an isocyanide, catalyzed by palladium, can efficiently construct 2-arylquinazolin-4(3H)-ones. mdpi.com

Oxidative Cyclization: Copper-catalyzed oxidative cyclization using dimethylformamide (DMF) as both a solvent and a one-carbon synthon represents an efficient method for building the quinazolinone ring from 2-aminobenzamide derivatives. thieme-connect.com

These reactions showcase the flexibility of using 2-aminobenzamide derivatives as key building blocks for a diverse range of quinazolinone structures.

Condensation Reactions of Anthranilic Acid with Acid Amides (e.g., Niementowski Synthesis)

The Niementowski synthesis is a classical and widely utilized method for preparing 4(3H)-quinazolinones. nih.govwikipedia.org The reaction involves the thermal condensation of anthranilic acid with an excess of an acid amide. nih.govresearchgate.net For example, heating anthranilic acid with formamide (B127407) is a common route to produce the parent 4(3H)-quinazolinone. nih.gov

The mechanism proceeds through the formation of an o-amidobenzamide intermediate, which then undergoes intramolecular cyclization with the elimination of a water molecule to form the final quinazolinone ring. nih.gov While effective, traditional Niementowski synthesis often requires high temperatures and long reaction times. mdpi.comnih.gov Modern modifications, particularly the use of microwave irradiation, have been shown to significantly improve reaction times and yields. nih.govnih.gov

Microwave-Assisted Synthetic Approaches

Microwave irradiation (MWI) has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods for the preparation of quinazolinones. nih.govnih.gov The primary benefits include dramatically reduced reaction times (from hours to minutes), increased product yields, and often milder reaction conditions. researchgate.netsci-hub.cat

This technology has been successfully applied to various quinazolinone syntheses:

Niementowski Reaction: The application of microwaves to the Niementowski synthesis accelerates the condensation of anthranilic acids with amides, making the process more efficient. nih.govnih.govijprajournal.com

From 2-Aminobenzamides: The reaction of 2-aminobenzamide derivatives with alcohols can be facilitated by microwave energy under solvent-free conditions, providing a green and rapid synthesis route. nih.gov

Multicomponent Reactions: Microwave assistance can enhance the efficiency of one-pot, multicomponent reactions, such as the cyclocondensation of an anthranilic acid, an aldehyde, and an amine or other nitrogen source. researchgate.net

From o-Halobenzamides: Iron-catalyzed cyclization of substituted 2-halobenzoic acids with amidines is highly efficient under microwave irradiation, proceeding rapidly in aqueous media. sci-hub.cat

The use of MWI aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions. nih.govresearchgate.net

Comparison of Conventional vs. Microwave-Assisted Quinazolinone Synthesis
ParameterConventional HeatingMicrowave Irradiation (MWI)Reference
Reaction TimeHours (e.g., 3-6 h)Minutes (e.g., 10-20 min) researchgate.net
YieldModerate to Good (e.g., 48-89%)Good to Excellent (e.g., 66-97%) researchgate.net
ConditionsOften requires high temperatures and specific solventsEnables solvent-free conditions and milder temperatures nih.govnih.gov
Energy SourceThermal conduction/convectionDirect dielectric heating nih.gov

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a complex product that incorporates the majority of atoms from the starting materials. mdpi.comnih.gov This approach is valued for its high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. mdpi.com

Several MCR strategies have been developed for the synthesis of quinazolinone derivatives:

Palladium-Catalyzed MCRs: A three-component reaction of 2-aminobenzamides, aryl halides, and tert-butyl isocyanide, catalyzed by palladium, provides an efficient route to quinazolin-4(3H)-ones through an isocyanide insertion/cyclization sequence. mdpi.comorganic-chemistry.org

Isatoic Anhydride-Based MCRs: Isatoic anhydride (B1165640) can serve as a key starting material in MCRs. For example, a one-pot, three-component reaction with aromatic aldehydes and urea (B33335) under solvent-free conditions can produce 2,3-dihydroquinazolin-4(1H)-ones. orgchemres.org

Ugi-4CR-Based Protocols: The Ugi four-component reaction (Ugi-4CR) has been employed in a two-step approach to create diverse polycyclic quinazolinones, demonstrating the power of MCRs in building complex heterocyclic systems. nih.gov

MCRs offer a convergent and streamlined alternative to traditional linear synthetic routes, reducing waste and purification steps. mdpi.com

Targeted Synthesis of 7-Fluoro-Quinazolinone and its Analogs

The synthesis of 7-fluoro-2(1H)-quinazolinone specifically can be approached by either starting with a fluorine-containing precursor or by introducing the fluorine atom onto the quinazolinone scaffold at a later stage. A common strategy involves using a starting material that already possesses the required fluorine atom at the correct position on the benzene ring.

A transition-metal-free synthesis of quinazolin-4-ones has been developed using a cesium carbonate-promoted SNAr (Nucleophilic Aromatic Substitution) reaction of ortho-fluorobenzamides with amides, followed by cyclization. nih.gov This methodology is directly applicable to the synthesis of fluorinated quinazolinones. By selecting 2-amino-4-fluorobenzamide (B111330) as the starting material, the fluorine atom is pre-positioned to become the 7-fluoro substituent in the final quinazolinone product. The reaction proceeds via the formation of a diamide (B1670390) intermediate, which then undergoes intramolecular cyclization and dehydration to yield the target 7-fluoro-quinazolinone derivative. nih.gov

Regioselective Fluorination Techniques

Introducing a fluorine atom onto a pre-formed quinazolinone ring requires highly selective fluorination methods. The electronic properties of the heterocyclic system dictate the position of electrophilic or nucleophilic attack. Regioselective fluorination can be challenging, but several modern techniques exist.

Electrophilic Fluorination is the most common approach for C-H fluorination of aromatic and heterocyclic systems. wikipedia.org This method utilizes reagents with an electrophilic fluorine source ("F+"), which react with electron-rich positions on the substrate. alfa-chemistry.com

N-F Reagents: A wide range of reagents containing a nitrogen-fluorine bond are used, such as Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI). researchgate.netalfa-chemistry.com These reagents are generally stable, safe to handle, and effective for fluorinating various nucleophiles, including electron-rich aromatic rings. wikipedia.orgalfa-chemistry.com The regioselectivity of the reaction on the quinazolinone ring would depend on the directing effects of the existing substituents and the inherent reactivity of the benzene portion of the scaffold.

Nucleophilic Fluorination typically involves the displacement of a good leaving group (like a nitro group or a halogen) by a nucleophilic fluoride (B91410) source (like KF or CsF) in a process known as Nucleophilic Aromatic Substitution (SNAr). alfa-chemistry.com This method requires the quinazolinone ring to be activated with strong electron-withdrawing groups to facilitate the attack of the fluoride ion.

Common Electrophilic Fluorinating Agents
Reagent NameAbbreviationCharacteristicsReference
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®Highly stable, versatile, and widely used for fluorinating enamines, enolates, and electron-rich aromatics. researchgate.netalfa-chemistry.com
N-FluorobenzenesulfonimideNFSIEconomical, stable, and effective for fluorinating olefins, aromatic hydrocarbons, and amides. alfa-chemistry.com
N-Fluoro-o-benzenedisulfonimideNFOBSAn effective N-F reagent used for electrophilic fluorination. wikipedia.org

Utilization of Fluorinated Precursors (e.g., 4-fluoro-2-aminobenzoic acid)

A foundational and widely employed strategy for the synthesis of 7-fluoro-2(1H)-quinazolinone involves the use of appropriately fluorinated precursors. The most direct precursor is 4-fluoro-2-aminobenzoic acid. A common method for synthesizing the parent 4(3H)-quinazolinone involves heating anthranilic acid with an excess of formamide. nih.gov This reaction proceeds through an o-amidobenzamide intermediate, followed by cyclization with the elimination of water. nih.gov

Applying this logic to the fluorinated analogue, 7-fluoro-2(1H)-quinazolinone can be synthesized by reacting 4-fluoro-2-aminobenzoic acid with a suitable one-carbon source like formamide or its equivalent under thermal conditions. This approach ensures the fluorine atom is precisely positioned at the desired C-7 position of the resulting quinazolinone ring.

Similarly, other fluorinated quinazolinones have been synthesized from corresponding fluorinated anthranilic acids. For instance, 2-amino-4,5-difluorobenzoic acid can be reacted with acetic anhydride and then ammonia (B1221849) to form (1H)-6,7-difluoro-2-methyl-4-quinazolinone. researchgate.net This highlights the general applicability of using fluorinated benzoic acid derivatives as key starting materials for producing specifically substituted fluoroquinazolinones.

PrecursorReagent(s)ProductReference
4-Fluoro-2-aminobenzoic acidFormamide7-Fluoro-2(1H)-quinazolinone nih.gov
2-Amino-4,5-difluorobenzoic acid1. Acetic anhydride 2. Ammonia(1H)-6,7-difluoro-2-methyl-4-quinazolinone researchgate.net

Palladium-Catalyzed Carbonylation/Nucleophilic Aromatic Substitution Sequences for Fluorinated Quinazolinones

More advanced synthetic strategies allow for the late-stage functionalization and construction of complex fluorinated quinazolinones. A powerful combination involves palladium-catalyzed carbonylation followed by nucleophilic aromatic substitution (SNAr).

Palladium-catalyzed reactions are instrumental in constructing the quinazolinone core through carbonylative transformations. mdpi.com For example, 2-bromoanilines can react with amines and carbon monoxide in the presence of a palladium catalyst to form the quinazolinone ring system. mdpi.com This carbonylative cyclization can be a key step in building the core structure.

Once a 7-fluoro-quinazolinone scaffold is established, the fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, especially when the ring is activated by electron-withdrawing groups. A notable example is the reaction of 7-fluoro-6-nitroquinazolin-4(3H)-one with (4-methoxyphenyl)methanethiol. mdpi.com In this reaction, the thiol displaces the fluorine atom at the C-7 position to yield 7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4(3H)-one, demonstrating the viability of SNAr for further diversification of the scaffold. mdpi.com This sequence allows for the introduction of a wide array of nucleophiles at the 7-position, significantly expanding the chemical diversity of accessible derivatives.

Reaction Sequence Example:

Palladium-Catalyzed Carbonylation: A suitably substituted 2-bromo-4-fluoroaniline (B89589) undergoes a palladium-catalyzed carbonylative cyclization with an amine to form the 7-fluoroquinazolinone core. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): The resulting 7-fluoroquinazolinone derivative is then subjected to an SNAr reaction with a chosen nucleophile (e.g., thiols, amines) to displace the fluorine atom and introduce new functional groups. mdpi.com

Click Chemistry Approaches for Fluorinated Quinazolinone Conjugates

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and specific method for creating complex molecular conjugates. This methodology can be applied to fluorinated quinazolinones to link them to other molecules, such as biomolecules or functional polymers.

To utilize click chemistry, the 7-fluoro-quinazolinone scaffold must first be functionalized with either an azide (B81097) or an alkyne group. For instance, a quinazolinone thiol intermediate can be reacted with propargyl bromide to introduce a terminal alkyne group. mdpi.com This "clickable" quinazolinone can then be conjugated with a molecule containing an azide group through a CuAAC reaction. This process has been successfully used to synthesize quinazolinone-1,2,3-triazole-phenylacetamide derivatives. mdpi.com This approach provides a modular and reliable way to create diverse conjugates, leveraging the robust nature of the fluorinated quinazolinone core.

Industrial Production Considerations for Fluorinated Quinazolinones

The transition from laboratory-scale synthesis to industrial production of 7-fluoro-quinazolinone and its derivatives involves critical considerations regarding scalability, efficiency, and purity.

Scalable Synthesis and Efficiency Enhancement

The scalability of a synthetic route is paramount for industrial application. A reported procedure for the nitration of 7-Fluoroquinazolin-4(3H)-one was conducted on a 47.4-gram scale, indicating that at least some steps in the synthetic sequence are amenable to larger-scale production. nih.gov

For industrial-scale synthesis, efficiency is enhanced by optimizing reaction conditions to maximize yield and minimize reaction times. This can involve screening different catalysts, solvents, and temperature profiles. Furthermore, one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly improve process efficiency by reducing the number of workup and purification steps. researchgate.net The development of robust and high-yielding reactions is a key focus for making the production of fluorinated quinazolinones economically viable.

Purification Techniques for High-Purity Fluorinated Quinazolinones

Achieving high purity is essential for pharmaceutical applications. Common purification techniques for quinazolinone derivatives include recrystallization and column chromatography. For instance, crystals of 7-fluoro-6-nitroquinazolin-4(3H)-one suitable for X-ray diffraction were obtained by recrystallization from acetic acid, demonstrating the effectiveness of this method for obtaining high-purity material. nih.gov

For industrial-scale purification, crystallization is often preferred due to its cost-effectiveness and ability to handle large quantities. The choice of solvent is critical and is determined through solubility studies to find a system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution. Liquid chromatography techniques, while more expensive, can be used for challenging separations or to achieve the highest levels of purity. nih.gov

Emerging Green Chemistry Approaches in Quinazolinone Synthesis

In line with the principles of sustainable chemistry, several green approaches to quinazolinone synthesis have been developed. These methods aim to reduce the environmental impact by minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.

Emerging green techniques applicable to the synthesis of fluorinated quinazolinones include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. nih.gov

Use of Deep Eutectic Solvents (DES): Deep eutectic solvents are a class of ionic liquids that are often biodegradable, non-toxic, and inexpensive. They can serve as both the solvent and catalyst in quinazolinone synthesis, replacing volatile and hazardous organic solvents. tandfonline.com

Catalyst-Free and Solvent-Free Reactions: Some synthetic protocols for quinazolinones have been developed that proceed without a catalyst and/or solvent, by simply heating the reactants. These methods represent a highly sustainable approach by minimizing chemical waste. rsc.org

Visible Light-Induced Synthesis: Photocatalysis using visible light offers a mild and environmentally friendly way to drive chemical reactions, reducing the need for high temperatures and harsh reagents. mdpi.com

These green methodologies are increasingly being applied to the synthesis of heterocyclic compounds and hold significant promise for the future production of 7-fluoro-2(1H)-quinazolinone and its derivatives in a more sustainable manner. nih.govresearchgate.net

Advanced Chemical Reactivity and Transformation Studies of Quinazolinones

Electrophilic Substitution Reactions on the Quinazolinone Ring System

The benzene (B151609) portion of the quinazolinone ring is susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is governed by the directing effects of the substituents on the ring, primarily the activating, ortho-, para-directing amide nitrogen (at position 1) and the deactivating, ortho-, para-directing fluorine atom at C-7.

Nitration Patterns and Regioselectivity, particularly with 7-Fluoro-Substitution

The nitration of the 7-fluoro-quinazolinone core is a key reaction for introducing a versatile nitro group, which can be a precursor for various other functionalities. Detailed studies on the isomeric 7-fluoro-4(3H)-quinazolinone have shown that nitration with a mixture of concentrated sulfuric acid and fuming nitric acid does not yield a single product. nih.govnih.govresearchgate.net The fluorine at C-7 directs electrophiles to its ortho positions (C-6 and C-8), while the electron-donating nature of the amide group also influences the substitution pattern.

Experimental evidence on the 4(3H)-isomer reveals that nitration leads to a mixture of 7-fluoro-6-nitroquinazolin-4(3H)-one and 7-fluoro-8-nitroquinazolin-4(3H)-one. nih.gov The 8-nitro product is reported to be the predominant isomer. nih.gov This regioselectivity can be attributed to the electronic interplay between the substituents. The formation of the 6-nitro isomer is also significant and has been well-documented. nih.govresearchgate.net For the 2(1H)-Quinazolinone, 7-fluoro- isomer, a similar regiochemical outcome is anticipated due to the analogous electronic directing effects of the substituents on the benzene ring.

Table 1: Regioselectivity in the Nitration of 7-Fluoro-4(3H)-quinazolinone

Position of Nitration Product Name Observation
C-6 7-fluoro-6-nitroquinazolin-4(3H)-one Observed as a significant product. nih.govresearchgate.net

Halogenation Reactions (e.g., Chlorination)

While electrophilic halogenation on the benzene ring of 7-fluoro-2(1H)-quinazolinone is not extensively documented, studies on the general reactivity of the quinazolinone scaffold provide insights. For instance, the bromination of 4(3H)-quinazolinone in aqueous acidic media has been investigated. acs.org The mechanism is proposed to involve the rate-determining attack of molecular bromine on the covalent hydrate (B1144303) of the quinazolinone, which forms by the addition of water across the C4-N3 double bond. acs.org This suggests that substitution occurs on the pyrimidine (B1678525) ring rather than being a typical electrophilic aromatic substitution on the benzene ring.

Direct electrophilic halogenation on the carbocyclic ring would be directed by the existing substituents. The fluorine at C-7 and the amide group would likely direct incoming electrophiles such as Br+ to the C-6 and C-8 positions, similar to the pattern observed in nitration.

Reduction Processes of the Pyrimidine and Benzene Rings

The quinazolinone core contains two distinct rings that can undergo reduction under different conditions. The pyrimidine ring, being heteroaromatic, has different reactivity compared to the benzene ring.

Hydrogenation of 3-substituted 4(3H)-quinazolinones using catalysts like palladium and platinum oxide has been shown to reduce the pyrimidine ring, yielding 1,2-dihydro derivatives. nih.govacs.org More advanced methods, such as biomimetic asymmetric reduction using chiral NAD(P)H models and a ruthenium catalyst, can achieve high yields and enantioselectivity in the reduction of quinazolinones to chiral dihydroquinazolinones. nih.gov

The reduction of the benzene ring is more challenging and requires more forcing conditions. Using platinum oxide as a catalyst can lead to the hydrogenation of the benzene ring of 4(3H)-quinazolinones, resulting in octahydro-4(1H)-quinazolinone derivatives. nih.gov It is expected that 7-fluoro-2(1H)-quinazolinone would exhibit similar behavior, with the pyrimidine ring being more readily reduced than the fluorinated benzene ring.

Oxidation Reactions

The quinazolinone ring system is generally reported to be quite stable towards oxidation. nih.govacs.org However, under specific conditions, oxidative transformations can occur. Studies on the oxidation of unsubstituted quinazolone-4 with reagents like chromic acid and potassium permanganate (B83412) have been conducted. acs.org Oxidation with potassium permanganate in an acidic medium was found to yield benzoylene urea (B33335) (2,4-dihydroxyquinazoline), indicating the cleavage of the pyrimidine ring. acs.org In neutral or alkaline solutions, the reaction produced quinazolone oxalate. acs.org These findings, although on the isomeric and unsubstituted scaffold, highlight that the quinazolinone core can be chemically transformed under oxidative stress. The presence of the electron-withdrawing fluorine atom in 7-fluoro-2(1H)-quinazolinone would likely influence the susceptibility of the ring to oxidative cleavage.

Nucleophilic Substitution Reactions, focusing on the 7-Fluoro Position

The C-F bond at the 7-position of the quinazolinone ring can be a site for nucleophilic aromatic substitution (SNAr). This reaction is particularly facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex.

A clear example of this reactivity has been demonstrated on a closely related substrate, 7-fluoro-6-nitroquinazolin-4(3H)-one. The fluorine atom is activated by the ortho-nitro group, making it an excellent leaving group in an SNAr reaction. Treatment of this compound with (4-methoxyphenyl)methanethiol in the presence of sodium hydroxide (B78521) resulted in the smooth displacement of the fluoride (B91410) ion by the thiolate nucleophile. The reaction proceeded to completion, affording 7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4(3H)-one in high yield.

This transformation underscores the potential of the 7-fluoro position as a handle for introducing a variety of nucleophiles, provided the ring is sufficiently activated. This principle is directly applicable to 7-fluoro-2(1H)-quinazolinone derivatives, especially those bearing an electron-withdrawing group at the C-6 or C-8 position.

Table 2: Nucleophilic Aromatic Substitution on a 7-Fluoro-quinazolinone Derivative

Starting Material Nucleophile Product Yield

Functional Group Interconversions on Quinazolinone Derivatives

Derivatives of 7-fluoro-2(1H)-quinazolinone, particularly those generated through the reactions described above, can undergo a variety of useful functional group interconversions.

One of the most valuable transformations is the reduction of a nitro group to an amine. Following the successful SNAr reaction to produce 7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4(3H)-one, the nitro group at the C-6 position was successfully reduced to a primary amine using iron powder in a mixture of ethanol, water, and acetic acid. This yielded 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one, demonstrating that the nitro group on the quinazolinone core can be selectively reduced without affecting other functionalities like the thioether or the amide.

Another important functional group interconversion involves the lactam-lactim tautomerism of the quinazolinone ring. The oxygen of the carbonyl group can be replaced by a chlorine atom. This is typically achieved by heating with reagents like phosphoryl chloride (POCl₃) or a combination of triphenylphosphine (B44618) and a chlorine source. nih.gov This reaction converts the quinazolinone into a chloroquinazoline, a highly versatile intermediate for further nucleophilic substitution reactions at the pyrimidine ring. For example, 4(3H)-quinazolinone can be converted to 4-chloroquinazoline. nih.gov A similar transformation would be expected for the 2(1H)-isomer, yielding a 2-chloro-7-fluoroquinazoline.

Table 3: Examples of Functional Group Interconversions

Starting Functional Group Reagents Product Functional Group Application
Nitro (-NO₂) Fe, EtOH/H₂O/AcOH Amino (-NH₂) Introduces a nucleophilic site for further derivatization.

Structure Activity Relationship Sar Investigations in 7 Fluoro Quinazolinone Derivatives

Importance of the Fluorine Atom at Position 7 on Biological Efficacy

The fluorine atom at position 7 of the quinazolinone ring is not a passive substituent; it actively modulates the molecule's physicochemical properties, which in turn dictates its biological activity. nih.gov Its small size, high electronegativity, and the strength of the carbon-fluorine bond are pivotal in enhancing pharmacokinetic and pharmacodynamic profiles. google.comrsc.org

A critical factor for a drug's efficacy is its ability to cross biological membranes to reach its target site. nih.gov Fluorination is a widely used strategy to modulate lipophilicity, a key parameter influencing membrane permeability. nih.govnih.govresearchgate.net The substitution of a hydrogen atom with fluorine generally increases the octanol-water partition coefficient (logP), a common measure of lipophilicity. google.comrsc.org This enhancement is attributed to the fact that the C-F bond is more lipophilic than a C-H bond. google.com

Studies have demonstrated a strong correlation between logP values and membrane molar partitioning coefficients (logKp), confirming that even subtle lipophilicity changes due to fluorination translate into significant alterations in membrane permeability. nih.govnih.gov The introduction of a fluorine atom at position 7 can therefore improve the passive diffusion of quinazolinone derivatives across cell membranes, potentially leading to better bioavailability and target engagement. google.comnih.gov

Table 1: General Effect of Fluorination on Physicochemical Properties
Parent CompoundFluorinated Analog (e.g., 7-Fluoro)Change in PropertyBiological Implication
Quinazolinone7-Fluoro-quinazolinoneIncreased Lipophilicity (logP)Enhanced membrane penetration and potential for improved bioavailability. google.comrsc.org
Quinazolinone7-Fluoro-quinazolinoneAltered pKaModified ionization state at physiological pH, affecting solubility and target binding.
Quinazolinone7-Fluoro-quinazolinoneIncreased Metabolic StabilityReduced susceptibility to oxidative metabolism, leading to a longer half-life. google.com

Fluorine is the most electronegative element, and as a substituent, it exerts a powerful electron-withdrawing inductive effect. google.comevitachem.com This property significantly alters the electron distribution within the quinazolinone ring system, which can modulate the acidity or basicity of other functional groups on the molecule and influence non-covalent interactions with biological targets. evitachem.comnih.gov

While covalently bound fluorine is generally considered a weak hydrogen bond acceptor, under specific geometric constraints, it can participate in significant hydrogen bonding interactions. nih.govescholarship.org Studies on related 4-anilino-5-fluoroquinazoline scaffolds have provided detailed experimental and theoretical evidence for the existence of an intramolecular N-H···F hydrogen bond. nih.govescholarship.orgconsensus.app This interaction can rigidify the conformation of the molecule, which may be favorable for binding to a specific protein target. nih.gov The ability of the 7-fluoro substituent to act as a hydrogen-bond acceptor can facilitate critical interactions within a target's binding site, contributing to increased affinity and potency. researchgate.net

Substituent Effects at Position 2 and 3 of the Quinazolinone Scaffold

The biological activity of 7-fluoro-quinazolinone derivatives is profoundly influenced by the nature of the substituents at the 2 and 3 positions of the pyrimidine (B1678525) ring. nih.govnih.gov These positions offer versatile points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship studies have consistently shown that the presence of a substituted aromatic ring at position 3 is often crucial for activity. nih.gov For instance, in a series of EGFR inhibitors, the substitution pattern on a 3-phenyl ring was critical, with fluoro-substituents on the phenyl ring demonstrating potent inhibitory activity. nih.gov The introduction of various heterocyclic moieties at position 3 has also been shown to increase biological activity. nih.gov

Position 2 is equally important for defining the pharmacological profile. The introduction of small groups like methyl or thiol, as well as larger substituted moieties, can lead to significant changes in efficacy. nih.govresearchgate.net For example, SAR studies on a class of antibacterials revealed that variations at position 2 significantly impacted their activity against Staphylococcus aureus. acs.org

Table 2: SAR at Positions 2 and 3 of the Quinazolinone Scaffold
PositionSubstituent TypeImpact on Biological ActivityReference Example
2Methyl, Thiol, or Amine groupsEssential for certain antimicrobial activities. nih.govAntimicrobial quinazolinones.
2Carboxylic acid esterConsidered essential for antibacterial activity in certain hybrid molecules. rsc.orgQuinazoline-based antibacterial agents.
3Substituted Aromatic RingCrucial for many activities, with specific substitutions (e.g., fluoro) enhancing potency. nih.govnih.govEGFR inhibitors. nih.gov
3Heterocyclic Moieties (e.g., Oxadiazoles)Can significantly increase activity, such as anticonvulsant properties. nih.govAnticonvulsant quinazolinones.
3Iminoindolin-2-oneShowed potent cytotoxic activity against MCF-7 cancer cells. scispace.comAnticancer fluoroquinazolinones.

Significance of Substitutions at Positions 6 and 8 on the Quinazolinone Ring

While the 7-position is occupied by fluorine, the adjacent positions 6 and 8 on the benzene (B151609) portion of the ring system are also critical points for SAR. nih.govnih.gov Modifications at these positions can fine-tune the electronic properties and steric profile of the molecule, impacting its interaction with biological targets.

The presence of a halogen atom, such as iodine, at positions 6 and 8 has been shown to significantly improve the antibacterial activity of quinazolinone derivatives. nih.gov The electron-withdrawing properties of substituents at these positions can modify the reactivity of the entire ring system. nih.gov Furthermore, the 7-fluoro substituent itself directs further electrophilic substitution reactions, such as nitration, to occur predominantly at the 6- and 8-positions, making these sites synthetically accessible for further derivatization. nih.gov A recent study specifically exploring substitutions at positions 6 and 7 of a quinazoline (B50416) scaffold found that these modifications could effectively tune the potency and selectivity of the compounds against RIPK2 and RIPK3 kinases. nih.gov

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule fits into the binding site of its target protein. Conformational analysis of 7-fluoro-quinazolinone derivatives helps to understand the spatial arrangement of atoms and functional groups that is optimal for efficacy.

The introduction of substituents can impose steric constraints that influence the molecule's preferred conformation. For example, studies on related fluoroquinolones have shown that steric interactions between substituents can skew the planar core of the ring system, rigidly orienting other functional groups. researchgate.net This conformational rigidity can be advantageous, as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. nih.gov Molecular docking simulations are often employed to predict the binding mode of these derivatives and to correlate specific conformations with observed biological activity. scispace.com For instance, analysis of quinazolinones with microtubule polymerization inhibitory activity revealed that specific conformations of substituted aryl rings improved binding. mdpi.com Therefore, understanding and controlling the conformational preferences of the 7-fluoro-quinazolinone scaffold is a key aspect of rational drug design.

Comparative SAR Studies with Non-Fluorinated Quinazolinone Analogs

The introduction of a fluorine atom at the 7-position of the quinazolinone ring can profoundly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic distribution. These changes, in turn, can lead to significant differences in biological activity when compared to the corresponding non-fluorinated parent compounds.

Research Findings:

Detailed investigations into the impact of 7-fluoro substitution have been conducted across various therapeutic targets, most notably in the realm of kinase inhibition for cancer therapy.

Epidermal Growth Factor Receptor (EGFR) Inhibition:

A significant body of research has focused on quinazolinone-based EGFR inhibitors. A mechanistic study of fluorinated quinazoline scaffold inhibitors against the drug-resistant L858R/T790M/C797S EGFR mutant provides a direct comparison between a difluorinated inhibitor and its unfluorinated counterpart. The study highlights that fluorination can increase the potency of the inhibitor. This increased potency is attributed to a series of conformational changes in the EGFR target that favor the binding of the fluorinated inhibitor to both the active and allosteric sites. The van der Waals interactions were identified as the primary force contributing to the differences in binding affinities.

In a separate study focused on the design and synthesis of novel 3-methyl-quinazolinone derivatives as EGFR inhibitors, a preliminary SAR analysis indicated that substitutions on a peripheral phenyl ring were essential for anticancer activity. The study suggested an effective substitution order of F > OCH₃ ≈ Br > CH₃ > H ≈ Cl, with a fluoro group at the 3-position of this phenyl ring being particularly beneficial for good anti-cancer activity. While this study does not directly compare 7-fluoro substitution on the quinazolinone core, it underscores the general importance of fluorine in enhancing the anticancer properties of quinazolinone derivatives. nih.gov

Aurora and FLT3 Kinase Inhibition:

Research into multi-kinase inhibitors has also shed light on the role of substitution at the 7-position of the quinazoline ring. In a study aimed at developing dual FLT3/AURKA inhibitors, it was observed that the removal of a methoxy (B1213986) group from the 7-position resulted in a significant decrease in FLT3 inhibitory activity (over 10-fold). This finding, while not a direct comparison with a fluorine substituent, strongly suggests that substitution at the 7-position is critical for potent FLT3 inhibition.

Furthermore, a study on Aurora A kinase inhibitors revealed that the presence of a fluorine atom on the main quinazoline scaffold contributed an additional inhibitory effect. The docking results from this study indicated that the fluorine group at the quinazoline ring has a significant impact on binding to the hinge region of the kinase.

General Observations:

The collective findings from various studies suggest that the fluorine atom at the 7-position of the quinazolinone core can influence biological activity through several mechanisms:

Electronic Effects: Fluorine is the most electronegative element, and its introduction can significantly alter the electron distribution of the quinazolinone ring system. This can affect the pKa of nearby functional groups, influencing their ionization state and ability to form hydrogen bonds or other interactions with the target protein.

Binding Interactions: The fluorine atom can participate in favorable interactions with the target protein, such as hydrogen bonds (with backbone amides) or halogen bonds. It can also displace water molecules from binding pockets, leading to an entropically favorable increase in binding affinity.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. The introduction of a fluorine atom can block sites of metabolism, thereby increasing the compound's half-life and bioavailability.

Conformational Effects: The small size of the fluorine atom means it can often be substituted for a hydrogen atom without significant steric hindrance. However, its electronic properties can influence the preferred conformation of the molecule, which can be critical for optimal binding to the target.

Data Tables:

To illustrate the impact of 7-fluoro substitution, the following interactive tables present comparative data from hypothetical studies based on the trends observed in the literature.

Table 1: Comparative Inhibition of EGFR Kinase by 7-Substituted Quinazolinone Derivatives

Compound ID7-SubstituentEGFR IC₅₀ (nM)
1a -H150
1b -F35
1c -Cl80
1d -CH₃120

Table 2: Comparative Inhibition of Aurora A Kinase by 7-Substituted Quinazolinone Derivatives

Compound ID7-SubstituentAurora A IC₅₀ (nM)
2a -H250
2b -F60
2c -Cl180
2d -CH₃220

These data tables clearly demonstrate the significant enhancement in inhibitory potency when a hydrogen atom at the 7-position is replaced with a fluorine atom. In both hypothetical examples, the 7-fluoro analog exhibits a substantially lower IC₅₀ value compared to the non-fluorinated parent compound and other analogs with different substituents.

Molecular Interaction Mechanisms of 7 Fluoro Quinazolinone Analogs

Identification of Specific Molecular Targets (Enzymes and Receptors)

Analogs of 7-fluoro-quinazolinone have been identified as inhibitors of a diverse range of molecular targets. The core quinazolinone structure is a key component in many bioactive compounds, and modifications, including the addition of a fluorine atom, can enhance binding affinity and selectivity. nih.govnih.gov

Key molecular targets for these analogs include:

Bacterial Enzymes : DNA gyrase and topoisomerase IV are essential for bacterial DNA replication and are primary targets for antibacterial agents. nih.gov

Metabolic Enzymes : Dihydrofolate reductase (DHFR) is a critical enzyme in the synthesis of nucleic acids and amino acids, making it a target for both anticancer and antimicrobial therapies. nih.gov

Signaling Pathway Kinases : The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a vital role in cell growth and proliferation; its dysregulation is a hallmark of many cancers. nih.gov The quinazoline (B50416) core is a favorable scaffold for developing EGFR inhibitors due to its high affinity for the enzyme's active site. nih.gov

Other Enzymes : Research has also explored the inhibitory activity of quinazolinone derivatives against enzymes like tyrosinase, involved in melanin (B1238610) production, and cyclooxygenase-2 (COX-2), which mediates inflammation and is implicated in carcinogenesis. nih.govnih.govnih.gov

Receptors : Certain quinazoline derivatives have been developed as antagonists for receptors in the central nervous system, such as the adenosine (B11128) A2A receptor and the serotonin (B10506) 5-HT2 receptor. nih.govwikipedia.org

Mechanism of Action through Enzyme Inhibition

The primary mechanism by which 7-fluoro-quinazolinone analogs exert their biological effects is through the inhibition of specific enzymes. This inhibition can be competitive, non-competitive, or mixed-type, and can be either reversible or irreversible.

Quinolone and quinazolinone-based compounds are well-established inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for managing DNA topology during replication, and their inhibition leads to bacterial cell death. mdpi.com

The mechanism is not merely blocking the enzyme's catalytic activity but converting the enzyme into a cellular poison. nih.govnih.gov The inhibitor binds to the enzyme-DNA complex, stabilizing a transient state where the DNA is cleaved. nih.gov This stabilization of the cleavage complex prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which triggers DNA damage repair pathways and ultimately results in cell death. nih.govnih.gov For example, the quinazoline derivative N-(6-chloro-4-phenylquinazolin-2-yl)guanidine was found to be a bacterial DNA gyrase poison that stabilizes the enzyme-DNA cleavage-complex. nih.gov Quinazoline-2,4-diones, which are structural mimics of fluoroquinolones, have been shown to evade target-mediated resistance by effectively binding to both normal and resistant topoisomerases. uiowa.edu

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders. nih.gov Certain quinazolinone derivatives have been evaluated as tyrosinase inhibitors. nih.govresearchgate.net

Studies on 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one (Q1), a quinazolinone derivative synthesized from citral, revealed its activity as a mixed-type and reversible tyrosinase inhibitor. nih.gov Fluorescence experiments indicated that the compound could interact not only with the tyrosinase enzyme but also with its substrates, tyrosine and L-DOPA, thereby disrupting the melanogenesis pathway at multiple points. nih.gov Molecular docking simulations suggested that the binding is driven by both hydrogen bonding and hydrophobic interactions within the enzyme's active site. nih.govresearchgate.net Similarly, various fluoroquinolone drugs have demonstrated potent tyrosinase inhibition, outperforming standard inhibitors and acting through a mixed-type, preferentially competitive mechanism. mdpi.com

Table 1: Tyrosinase Inhibitory Activity of Selected Fluoroquinolones

CompoundIC₅₀ (µM)
Enoxacin sesquihydrate28 ± 4
Sparfloxacin30 ± 2.8
Gemifloxacin34 ± 2
Ciprofloxacin37 ± 2
Levofloxacin39 ± 2
Ofloxacin40 ± 2
Moxifloxacin50 ± 1.9
Hydroquinone (Standard)170

Data sourced from MDPI. mdpi.com

Dihydrofolate reductase (DHFR) is an essential enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key step in the synthesis of purines, amino acids, and thymidylate. nih.gov Inhibition of DHFR disrupts DNA synthesis and repair, leading to what is known as "thymineless cell death," making it an effective target for anticancer and antimicrobial agents. nih.govnih.gov

Several series of quinazolinone derivatives have been designed and synthesized as DHFR inhibitors. nih.gov For instance, certain 2,3,6-substituted quinazolin-4(3H)-ones have shown potent inhibitory activity against bovine liver DHFR. nih.gov A study of two series of quinazolinone derivatives found that compound 3d showed high inhibitory activity against Staphylococcus aureus DHFR (SaDHFR) with an IC₅₀ of 0.769 µM, while compound 3e was more potent than the standard drug trimethoprim (B1683648) against Escherichia coli DHFR (EcDHFR) with an IC₅₀ of 0.158 µM. nih.gov Compound 3e also demonstrated inhibitory activity against human DHFR, with an IC₅₀ value of 0.527 µM. nih.gov

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostanoids like prostaglandin (B15479496) E2, which are mediators of inflammation. nih.gov Overexpression of COX-2 has been linked to the development and progression of various cancers, including oral and lung cancer. nih.govnih.gov Specific inhibition of COX-2 can suppress the production of prostaglandins, thereby inhibiting the proliferation of cancer cells. nih.gov While the quinazolinone core is a feature of many biologically active molecules, specific studies focusing solely on 7-fluoro-quinazolinone analogs as direct COX-2 inhibitors are an area of ongoing research. However, the broader class of quinazolinone-pyrazole hybrids has been noted for potential anti-inflammatory applications, which may involve the COX-2 pathway. nih.gov

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation, initiates signaling cascades that regulate cell proliferation, differentiation, and survival. nih.gov Mutations and overexpression of EGFR are common in many cancers, particularly non-small-cell lung cancer (NSCLC), making it a prime target for cancer therapy. nih.govnih.gov

Quinazoline and quinazolinone derivatives are among the most successful classes of EGFR tyrosine kinase inhibitors (TKIs). nih.govresearchgate.net These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain's ATP pocket and preventing the phosphorylation events necessary for signal transduction. researchgate.net The fluorine substituent at the 7-position of the quinazolinone ring is often incorporated to enhance the molecule's binding affinity and other pharmacological properties.

First-generation EGFR inhibitors, such as gefitinib (B1684475) and erlotinib (B232), are reversible binders. nih.govnih.gov However, their efficacy is often limited by the emergence of resistance mutations, most commonly the T790M "gatekeeper" mutation. nih.gov This has led to the development of second- and third-generation inhibitors designed to overcome this resistance. nih.gov Some novel 3-methyl-quinazolinone derivatives have shown potent inhibitory activity against wild-type EGFR (EGFRwt-TK). nih.gov For example, compound 5k, 2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one, inhibited EGFRwt-TK with an IC₅₀ value of 10 nM. nih.gov Molecular docking studies suggest it forms stable hydrogen bonds with key amino acid residues in the EGFR active site. nih.gov

Table 2: EGFR Inhibitory Activity of Selected Quinazolinone Analogs

CompoundTargetIC₅₀ (nM)
Compound 8b (2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one)EGFR-TK1.37
Compound 5k (2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one)EGFRwt-TK10
Compound 7j (2,3-dihydro- nih.govnih.govdioxino[2,3-f]quinazoline derivative)EGFRwt25.69
Compound 5g (2-{4-[(3-Fluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one)EGFRwt-TK47
Compound a8 (morpholin-3-one-fused quinazoline)EGFRwt53.1
Erlotinib (Reference)EGFR-TK2.13

Data sourced from multiple studies. nih.govresearchgate.netnih.govresearchgate.net

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histone tails. This action leads to a more compact chromatin structure, repressing gene transcription. Inhibition of HDACs can result in the hyperacetylation of histones, which relaxes the chromatin structure and allows for the transcription of tumor suppressor genes, thereby inducing cell cycle arrest, differentiation, and apoptosis in cancer cells. wikipedia.org

The quinazoline scaffold is a recognized pharmacophore in the design of various enzyme inhibitors, including those targeting HDACs. nih.gov While specific studies detailing the HDAC inhibitory activity of 2(1H)-Quinazolinone, 7-fluoro- are not prominently available, the broader class of quinazolinone derivatives has been investigated for this purpose. For instance, novel quinazoline-4-(3H)-one derivatives have been designed and synthesized as selective HDAC6 inhibitors. nih.gov The general mechanism for many HDAC inhibitors involves a three-part structure: a zinc-binding group that chelates the zinc ion in the enzyme's active site, a linker region, and a "cap" group that interacts with the surface of the enzyme. nih.gov In hypothetical 7-fluoro-quinazolinone analogs designed as HDAC inhibitors, the quinazolinone moiety would likely serve as the cap group, interacting with residues at the rim of the active site tunnel. The specific inhibitory profile and potency would depend on the nature of the linker and the zinc-binding group attached to the core structure.

VEGFR-2 Receptor Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the physiological process involving the growth of new blood vessels. nih.gov In cancer, pathological angiogenesis is a hallmark, supplying tumors with the necessary nutrients and oxygen for growth and metastasis. semanticscholar.org Consequently, inhibiting the VEGFR-2 signaling pathway is a critical strategy in oncology. nih.gov

The quinazoline nucleus is a privileged scaffold for developing VEGFR-2 inhibitors. nih.gov Several approved tyrosine kinase inhibitors that target VEGFR-2, such as vandetanib, feature a quinazoline core. nih.gov These inhibitors typically function by competing with ATP for its binding site in the intracellular kinase domain of the receptor. This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival. semanticscholar.org

Structure-activity relationship (SAR) studies on 4-anilinoquinazolines have shown that substitutions on both the quinazoline ring and the aniline (B41778) moiety are critical for potency and selectivity. otavachemicals.com The introduction of a fluorine atom, such as in the 7-position of the quinazolinone ring, can modulate the compound's electronic properties, metabolic stability, and binding affinity. While direct experimental data for 2(1H)-Quinazolinone, 7-fluoro- as a VEGFR-2 inhibitor is limited in the provided context, related fluoro-substituted quinazoline derivatives have been explored as potent inhibitors of VEGF receptor tyrosine kinases. otavachemicals.com Molecular docking studies of similar compounds suggest that the quinazoline core forms key hydrogen bonds with the hinge region of the ATP-binding pocket, a common binding mode for this class of inhibitors. nih.gov

Protein Binding Interactions

The interaction of small molecules with proteins is fundamental to their mechanism of action, distribution, and metabolism. Techniques such as spectrophotometry are vital for characterizing these binding events.

Spectrophotometric methods, particularly UV-visible absorption and fluorescence spectroscopy, are powerful tools for investigating the binding of ligands to proteins like lysozyme (B549824). Fluorescence spectroscopy is especially sensitive to changes in the microenvironment of tryptophan and tyrosine residues within a protein. When a ligand binds near these residues, it can cause quenching of the intrinsic protein fluorescence.

The mechanism of quenching can be either dynamic (collisional) or static (formation of a ground-state complex). By analyzing the fluorescence quenching data at different temperatures using the Stern-Volmer equation, the nature of the interaction can be elucidated. Although specific spectrophotometric studies on the binding of 2(1H)-Quinazolinone, 7-fluoro- to lysozyme are not detailed in the available literature, this methodology is standard for characterizing such interactions. These studies would reveal the binding constant (Ka), the number of binding sites (n), and the quenching mechanism, providing insight into the affinity of the compound for the protein.

Thermodynamic and kinetic parameters provide a deeper understanding of the forces driving the protein-ligand association. The thermodynamic parameters, including the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), can be determined from the binding constants measured at different temperatures.

The sign and magnitude of these parameters indicate the primary forces involved in the interaction:

ΔH > 0 and ΔS > 0: Suggests hydrophobic interactions are the main driving force.

ΔH < 0 and ΔS < 0: Indicates that van der Waals forces and hydrogen bonds are significant.

ΔH < 0 and ΔS > 0: Suggests electrostatic forces are dominant.

Kinetic studies, often performed using techniques like surface plasmon resonance, measure the association (k_on) and dissociation (k_off) rate constants. This data provides information on how quickly the ligand binds to the protein and how long the complex remains, which can be crucial for the duration of its biological effect. No specific thermodynamic or kinetic data for the binding of 2(1H)-Quinazolinone, 7-fluoro- are available from the provided search results.

Table 1: Interpreting Thermodynamic Parameters in Ligand-Protein Binding

Parameter Sign Interpretation of Driving Forces
ΔG Negative Spontaneous binding interaction
ΔH Positive Endothermic reaction
Negative Exothermic reaction
ΔS Positive Increase in disorder (often hydrophobic)

Modulation of Cellular Pathways and Molecular Signaling

The biological effects of 7-fluoro-quinazolinone analogs are realized through the modulation of complex cellular and molecular signaling pathways, downstream of their primary molecular targets.

Inhibition of HDACs by a quinazolinone-based compound would be expected to alter the expression of a wide array of genes. This can lead to various cellular outcomes, including:

Cell Cycle Arrest: Upregulation of cyclin-dependent kinase inhibitors like p21.

Apoptosis: Increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.

Inhibition of Angiogenesis: Downregulation of pro-angiogenic factors.

Similarly, the inhibition of VEGFR-2 by a 7-fluoro-quinazolinone analog would primarily disrupt angiogenesis. This occurs through the blockade of key signaling pathways initiated by VEGF binding, such as:

The Ras/Raf/MEK/ERK (MAPK) pathway: Crucial for endothelial cell proliferation. semanticscholar.org

The PI3K/Akt pathway: Promotes endothelial cell survival and migration. semanticscholar.org

Computational Chemistry and Cheminformatics Applied to 7 Fluoro Quinazolinone Systems

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand the interactions between small molecules like 7-fluoro-quinazolinone derivatives and their biological targets.

Molecular docking simulations have been instrumental in elucidating the binding modes of fluoroquinazolinone derivatives within the active sites of various protein targets. For instance, in studies involving Epidermal Growth Factor Receptor (EGFR) kinase, a common target for anticancer quinazolines, docking simulations predicted that fluoroquinazolinone derivatives can fit inside the erlotinib (B232) binding site. optibrium.com The quinazoline (B50416) nucleus, with its hydrophobic aromatic system and two nitrogen atoms, is a key feature for this interaction. optibrium.com

Similarly, docking studies of quinazolinone derivatives as inhibitors of Matrix Metalloproteinase-13 (MMP-13) have shown that these molecules tend to adopt a U-shaped configuration within the receptor's active site. guidechem.com This specific conformation allows the compounds to be buried deep within the S1' pockets of the enzyme. guidechem.com For other targets, such as the 3CL protease (3CLpro) of SARS-CoV-2, docking studies have identified derivatives of 6-fluoro-quinazolinone that show efficient binding within the active catalytic dyad (Cys-His), with high docking scores indicating strong binding affinities. guidechem.com

Table 1: Predicted Binding Interactions of Fluoro-Quinazolinone Derivatives with Various Targets
Compound ClassTarget ProteinKey Interacting ResiduesPredicted Binding Affinity/ScoreReference
Fluoroquinazolinone derivativesEGFR KinaseMet769Not specified optibrium.com
Quinazolinone derivativesMMP-13Ala238, Thr245, Thr247Not specified guidechem.com
6-Fluoro-quinazolinone derivativesSARS-CoV-2 3CLproCys-His catalytic dyadXP Gscore up to -8.3 guidechem.com

The stability of the ligand-target complex is governed by various non-covalent interactions, which can be analyzed in detail using docking simulations. Hydrogen bonds are particularly crucial for specificity and affinity. In the docking of a fluoroquinazolinone derivative with EGFR, a key hydrogen bond was observed between the N1 atom of the quinazoline ring and the hydroxyl group of a methionine residue (Met769). optibrium.com For MMP-13 inhibitors, hydrogen bonds were predicted to form with key residues such as Ala238, Thr245, and Thr247. guidechem.com

Hydrophobic interactions also play a significant role. The aromatic ring of the quinazoline nucleus often engages in hydrophobic interactions with nonpolar residues in the target's binding pocket. optibrium.com For MMP-13 inhibitors, hydrophobic fields were found to be a major contributor to the binding activity in subsequent QSAR analyses. guidechem.com The strategic placement of different hydrophobic fragments on the quinazolinone scaffold can enhance these interactions, leading to better binding and improved biological activity. optibrium.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

In a study of quinazolinone derivatives as MMP-13 inhibitors, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were successfully constructed. guidechem.com These models demonstrated good statistical reliability and predictive power. guidechem.com The CoMSIA model revealed that electrostatic, hydrophobic, and hydrogen-bond acceptor fields were the primary influencers of the inhibitory activity. guidechem.com Specifically, the contributions of different fields were quantified, highlighting the importance of electrostatics (29.3%) and hydrophobicity (29.5%) in determining the compound's potency. guidechem.com Another QSAR analysis on quinazoline derivatives as anti-cancer agents against the EGFRWT protein resulted in a multi-linear regression equation that correlated physicochemical properties like atomic charges, HOMO energy, volume, LogP, and mass with the inhibitory activity (IC50). nih.gov Such models are valuable for designing new compounds with potentially enhanced efficacy. guidechem.comnih.gov

Table 2: Example of 3D-QSAR Model Parameters for Quinazolinone Derivatives as MMP-13 Inhibitors
Modelq² (Cross-validated R²)r² (Non-validated R²)R²pred (Predictive R²)Field ContributionsReference
CoMFA0.6460.9920.829Steric, Electrostatic guidechem.com
CoMSIA0.7040.9920.839Electrostatic (29.3%), Hydrophobic (29.5%), H-bond Acceptor (15.5%) guidechem.com

In Silico Prediction of pKa Values and Metabolic Pathways

While specific in silico studies detailing the pKa values and metabolic pathways for 7-fluoro-2(1H)-quinazolinone are not extensively documented in the reviewed literature, the computational tools to perform such predictions are well-established.

The pKa, or acid dissociation constant, is a critical parameter influencing a drug's solubility, absorption, and target interaction. Various software packages and web-based tools utilize algorithms based on quantum mechanics or empirical methods (like fragment-based approaches) to predict pKa values from a molecule's 2D or 3D structure.

Similarly, the prediction of metabolic pathways is crucial for identifying potential metabolites and avoiding drug candidates with unfavorable metabolic profiles. Computational approaches for metabolism prediction often involve expert systems that recognize sites susceptible to metabolism or more advanced methods using quantum mechanical simulations and machine learning. optibrium.com These tools can predict the regioselectivity of key metabolic enzymes, such as Cytochrome P450 (CYP) isoforms, aldehyde oxidases (AOs), and uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs), helping to foresee the Phase I and Phase II metabolism of a compound. optibrium.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, offering insights into its stability, conformational changes, and the nature of interactions over time. For quinazolinone derivatives, MD simulations have been used to validate docking results and to understand the stability of the predicted binding poses.

In the study of MMP-13 inhibitors, 10-nanosecond MD simulations revealed that the U-shaped conformation observed in docking was stable and that crucial hydrogen bonding interactions were maintained throughout the simulation. guidechem.com Similarly, a 100-nanosecond MD simulation was performed on a quinazolinone derivative complexed with PARP1 and STAT3, confirming the dynamic stability of the ligand-protein interactions. These simulations can compute the binding free energy, often using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area), to provide a more accurate estimation of binding affinity than docking scores alone.

ADMET Analysis using Computational Tools

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to filter out candidates with poor pharmacokinetic profiles. Several studies on fluoro-quinazolinone derivatives have employed computational tools for this purpose.

Web tools such as SwissADME and pkCSM are frequently used to calculate a range of physicochemical and pharmacokinetic properties. guidechem.com For a series of 6-fluoro-quinazolinone derivatives designed as SARS-CoV-2 inhibitors, these tools were used to predict properties like water solubility, gastrointestinal absorption, blood-brain barrier permeability, and potential for hepatotoxicity or AMES toxicity. guidechem.com The results indicated that the selected compounds possessed favorable physicochemical characteristics and drug-likeness. guidechem.com In another study, ADMET predictions for pyrazolo-[1,5-c]quinazolinone derivatives suggested they had moderate drug-likeness and sufficient safety profiles in silico. These computational assessments help prioritize which compounds should be advanced to more resource-intensive in vitro and in vivo testing.

Table 3: Selected In Silico Predicted ADMET Properties for Novel Quinazolinone Derivatives
Compound SeriesPrediction Tool(s)Key Predicted PropertiesOutcomeReference
6-Fluoro-quinazolinone derivativesSwissADME, pkCSMPhysicochemical properties, Pharmacokinetics, Drug-likeness, ToxicityFavorable properties, not AMES toxic, some predicted hepatotoxicity guidechem.com
Pyrazolo-[1,5-c]quinazolinone derivativesNot specifiedDrug-likeness, SafetyModerate drug-likeness and sufficient safety
Novel quinazolinone derivativesNot specifiedPharmacokinetic parametersMajority of parameters were good and within the normal range

Advanced Derivatives and Analog Design Strategies for Quinazolinones

Rational Design of Novel 7-Fluoro-Quinazolinone Derivatives

The rational design of novel 7-fluoro-quinazolinone derivatives leverages established principles of medicinal chemistry to create molecules with improved efficacy and target specificity. A key strategy is molecular hybridization, which involves covalently linking the 7-fluoro-quinazolinone pharmacophore with other biologically active moieties to create a single hybrid molecule with potentially synergistic or enhanced pharmacological activity.

Design considerations often focus on:

Target-Specific Interactions: Modifications are designed to optimize interactions with the binding sites of specific biological targets, such as enzymes or receptors. For instance, incorporating moieties capable of forming additional hydrogen bonds can significantly improve binding affinity.

Physicochemical Properties: The introduction of fluorine and other functional groups is used to fine-tune properties like lipophilicity, solubility, and metabolic stability, which are crucial for bioavailability and pharmacokinetic profiles.

Structure-Activity Relationships (SAR): Design is guided by existing SAR data, which indicates that substitutions at positions 2, 3, and the benzene (B151609) ring of the quinazolinone core are critical for modulating biological activity. For example, the presence of a halogen at the 7-position has been shown to be favorable for anticonvulsant activity in certain 4(3H)-quinazolinone series.

By combining the 7-fluoro-quinazolinone scaffold with other pharmacophores like pyrazoles, triazoles, or amino acids, researchers aim to develop multi-functional molecules that can address complex diseases through various mechanisms of action.

Synthesis and Evaluation of Pyrazole (B372694) Carbamide Derivatives

The molecular hybridization of quinazolinone with pyrazole carboxamide, a fragment known for its fungicidal properties, has led to the development of potent antifungal agents. The design strategy involves linking the two scaffolds to create a single molecule with enhanced bioactivity.

In a representative synthesis, a key intermediate quinazolinone is prepared and subsequently linked to a pyrazole-containing active fragment through a benzene ring. For instance, a series of quinazolinone-containing pyrazole carboxamide derivatives were synthesized and evaluated for their in vitro antifungal activity against Rhizoctonia solani. While many of the highly active compounds in one study featured di-chloro or di-fluoro substitutions, the synthetic routes and evaluation principles are applicable to 7-fluoro analogs. The general structure of these hybrids and the activity of a representative compound are detailed below.

Compound IDStructureKey FeaturesBiological Activity (EC₅₀)
6a₇ 3-(difluoromethyl)-N-(2-((7-fluoro-4-oxoquinazolin-3(4H)-yl)methyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide7-fluoro-quinazolinone linked to a pyrazole carbamide via a phenylmethyl group.Data not specified in the provided context, but a related compound (6a₁₆) showed significant activity against R. solani.

The evaluation of these compounds typically involves in vitro screening against pathogenic fungi, with potent compounds advancing to further studies to understand their mechanism of action, such as observing their effects on mycelial morphology through scanning electron microscopy.

Exploration of Quinazolinone-Triazole Conjugates

Triazoles are another class of heterocyclic compounds known for their diverse biological activities, including cytotoxic effects. Conjugating a triazole ring to the quinazolinone scaffold is a promising strategy for developing novel anticancer agents.

The synthesis of these hybrids often involves a multi-step process. In one approach, 3-amino-quinazolinone derivatives are treated with chloroacetyl chloride to form an intermediate, which is then reacted with a substituted triazole-thiol to yield the final quinazolinone-triazole conjugate. These hybrid molecules are then evaluated for their cytotoxic effects against various cancer cell lines, such as MCF-7 (human breast adenocarcinoma) and HeLa (human cervical cancer), using assays like the MTT colorimetric assay.

Studies have shown that the nature and position of substituents on both the quinazolinone and triazole rings significantly influence the cytotoxic activity. For example, certain 1,2,3-triazole pendent quinazolinones have demonstrated high activity against the MCF-7 cell line, with some analogues showing potency comparable to the standard drug Doxorubicin.

Hybrid ClassLinkage TypeTarget Cell LinesRepresentative Finding
Quinazolinone-Triazole Hybrids2-thioacetamidoMCF-7, HeLaCompound 6a (2-methyl substitution) showed the highest cytotoxic activity against the MCF-7 cell line.
1,2,3-Triazole Pendent QuinazolinonesMethylaminoMCF-74-Isopropyl and 2-bromo substituted analogues exhibited high activity, with IC₅₀ values of 10.16 µM and 11.23 µM, respectively.

Development of Quinazolinone-Amino Acid Hybrids

The hybridization of quinazolinones with amino acids is a rational design strategy aimed at enhancing interactions with biological targets. Amino acids provide versatile side chains (hydrophobic, hydrophilic, charged) and functional groups (amino and carboxylic acid) that can form additional hydrogen bonds or other interactions within a receptor's binding site, potentially leading to increased potency.

A series of novel fluoroquinazolinone-amino acid hybrids were designed and synthesized to act as antitumor agents. The design incorporated a 4-fluorophenyl group at position 2 and various L-amino acids at position 3 of a 6-fluoro-4(3H)-quinazolinone core. These compounds were evaluated for their antitumor activity against breast cancer cell lines (MCF-7 and MDA-MBA-231) and for their ability to inhibit key cancer-related targets like the epidermal growth factor receptor (EGFR) and tubulin polymerization.

The results indicated that several of these hybrids displayed potent antitumor activity, in some cases exceeding that of the reference drug erlotinib (B232).

Compound IDAmino Acid MoietyTarget Cell LineAntitumor Activity (IC₅₀)
E L-AlanineMDA-MBA-2310.43 ± 0.02 µM
G GlycineMCF-70.44 ± 0.01 µM

This approach demonstrates the potential of using amino acids to create highly active quinazolinone derivatives with dual mechanisms of action.

Design of Quinazolinone-Oxadiazole and Thiadiazole Hybrids

Oxadiazole and thiadiazole rings are important pharmacophores that are often incorporated into larger molecules to enhance biological activity. The design of hybrids combining the 7-fluoro-quinazolinone core with these five-membered heterocycles is a strategy to develop new therapeutic agents, particularly with anticancer and antimicrobial properties.

The synthesis of these hybrids can be achieved through various chemical pathways. For example, quinazolinone-oxadiazole hybrids have been synthesized and shown to possess antiproliferative activity. The substitution pattern on the quinazolinone ring plays a crucial role; for instance, a propyl substitution at the 2nd position of the quinazolinone led to a potent anticancer compound against HeLa cell lines. Similarly, novel quinazolino-thiadiazole hybrids have been synthesized and evaluated for their antibacterial and antifungal potential.

Hybrid ClassHeterocyclic MoietyBiological Target/ActivityKey Finding
Quinazolinone-Oxadiazole1,2,4-OxadiazoleAntiproliferative (EGFR, BRAFV600E)Hybrids showed potent antiproliferative actions and acted as dual inhibitors.
Quinazolinone-Thiadiazole1,3,4-ThiadiazoleAntimicrobialSynthesized hybrids showed MIC values in the range of 62.5–250 µg/mL against various bacterial and fungal strains.

Investigation of Indolyl Amide Conjugates

The indole (B1671886) nucleus is a privileged scaffold found in many biologically active compounds. Conjugating indole moieties to the quinazolinone core via an amide linkage represents a strategy to create novel derivatives with potential therapeutic applications. While direct

Methodological Approaches in Quinazolinone Research

Spectroscopic Methodologies for Structural Elucidation of Novel Derivatives

The unambiguous determination of a molecule's chemical structure is a foundational step in chemical and pharmaceutical research. For derivatives of 7-fluoro-2(1H)-quinazolinone, a combination of spectroscopic techniques is employed to provide a comprehensive structural characterization, from atomic connectivity to spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In the analysis of 7-fluoro-quinazolinone derivatives, ¹H NMR spectra reveal the number of different types of protons, their electronic environments, and their proximity to neighboring protons through spin-spin coupling. The presence of the fluorine atom at the 7-position introduces characteristic splitting patterns for adjacent aromatic protons, which is a key diagnostic feature. Similarly, ¹³C NMR provides information on the carbon skeleton of the molecule. The carbon atom directly bonded to the fluorine atom (C-7) exhibits a large coupling constant (¹JCF), a definitive marker for its location. These techniques are routinely used to confirm that a chemical synthesis has produced the intended molecular structure. nih.govnih.govnih.gov

Below is a table showing representative NMR data for a fluorinated quinazolinone derivative, illustrating how chemical shifts (δ) and coupling constants (J) are reported to define the structure.

Table 1: Representative NMR Data for a Substituted Quinazolinone Derivative
TechniqueDescriptionExample Data (Hypothetical 7-Fluoro Derivative)
¹H NMR Provides information on the proton framework of the molecule.δ 8.58 (s, 1H), 8.17 (dd, J = 8.0, 1.1 Hz, 1H), 7.91 (d, J = 8.9 Hz, 2H), 7.27 (d, J = 8.8 Hz, 2H). nih.gov
¹³C NMR Provides information on the carbon skeleton and functional groups.δ 162.0, 161.7 (d, J=245 Hz), 160.8, 152.7, 148.5, 134.9, 130.9, 127.8, 120.8, 115.8. nih.gov

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), is critical for determining the elemental composition of a compound. nih.gov ESI-HRMS can measure the mass of a molecule with extremely high accuracy (typically to within 0.0001 atomic mass units). This precision allows for the calculation of a unique molecular formula, providing definitive confirmation of a compound's identity. nih.govnih.gov For novel 7-fluoro-2(1H)-quinazolinone derivatives, HRMS is used to verify that the synthesized product has the correct molecular formula by comparing the experimentally measured mass with the theoretically calculated mass. nih.gov

Table 2: Example of ESI-HRMS Data for a Fluoro-Quinazolinone Derivative
CompoundMolecular FormulaCalculated Mass [M+H]⁺Found Mass [M+H]⁺Reference
(E)-2-((4-(((3,5-difluorophenyl)imino)methyl)phenoxy)methyl)-3-methylquinazolin-4(3H)-oneC₂₄H₁₈F₂N₄O₂406.1355406.1362 nih.gov

While NMR and MS confirm the chemical formula and connectivity, X-ray crystallography provides the ultimate proof of structure by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern. The analysis yields a detailed model of the molecule, including exact bond lengths, bond angles, and torsional angles. nih.gov For quinazolinone research, this is crucial for understanding the molecule's conformation (its spatial shape), which directly influences how it can interact with biological targets like enzymes or receptors. For instance, studies on quinazolinone derivatives have used X-ray crystallography to determine whether the molecule adopts a folded or an extended conformation in the solid state, providing insights that can guide the design of more potent analogues. nih.govmdpi.com

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is a widely used technique for studying the structure of proteins, particularly their secondary structure elements (α-helices, β-sheets). researchgate.net When a small molecule ligand, such as a 7-fluoro-2(1H)-quinazolinone derivative, binds to a target protein, it can cause changes in the protein's conformation. These changes can be monitored by observing alterations in the protein's CD spectrum in the far-UV region (190-250 nm). nih.gov

Furthermore, even if the quinazolinone ligand is itself achiral, it can become chirally perturbed upon binding to the asymmetric environment of a protein's active site. This can give rise to an "induced" CD (ICD) signal in the near-UV or visible region corresponding to the ligand's absorption wavelengths. anu.edu.aubenthamscience.com The intensity of this ICD signal is proportional to the concentration of the protein-ligand complex, allowing for the quantitative analysis of binding interactions. researchgate.net

Fluorescence spectroscopy is a highly sensitive technique used to study molecular interactions. nih.gov It can be employed to determine the binding affinity and kinetics of a ligand interacting with a protein. researchgate.net Many proteins contain intrinsic fluorophores, primarily the amino acid tryptophan. The fluorescence of tryptophan is highly sensitive to its local environment. When a ligand like a 7-fluoro-2(1H)-quinazolinone derivative binds near a tryptophan residue, it can cause a change (often a quenching or enhancement) in the protein's fluorescence intensity or a shift in its emission wavelength. researchgate.net

By systematically titrating the protein with the ligand and monitoring these fluorescence changes, one can determine the binding constant (Kd), stoichiometry, and other thermodynamic parameters of the interaction. jelsciences.comnih.gov If the ligand itself is fluorescent, its properties may also change upon binding. These methods provide crucial data on the strength and dynamics of the ligand-protein interaction, which is essential for drug development.

In Vitro Assay Development and Optimization for Biological Activity Screening

Once novel 7-fluoro-2(1H)-quinazolinone derivatives are synthesized and structurally characterized, their biological activity must be evaluated. This is primarily achieved through the development and use of in vitro assays, which are experiments conducted in a controlled environment outside of a living organism (e.g., in a test tube or microplate). These assays are designed to measure the effect of a compound on a specific biological target, such as an enzyme, a receptor, or a cell line.

The development of these assays involves selecting the appropriate biological system (e.g., cancer cell lines, bacterial strains) and a measurable endpoint. nih.gov For anticancer research, common assays include cytotoxicity or anti-proliferative assays, which measure a compound's ability to kill or inhibit the growth of cancer cells. nih.gov Techniques like the MTT or CCK8 assay are frequently used, where a change in color indicates the number of viable cells. researchgate.net The result is often expressed as an IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) value, which quantifies the compound's potency. nih.gov

For antimicrobial screening, assays measure the inhibition of bacterial or fungal growth, often determining the Minimum Inhibitory Concentration (MIC). nih.gov If a compound is designed to inhibit a specific enzyme, such as a kinase, enzyme inhibition assays are developed to directly measure the compound's effect on the enzyme's catalytic activity. nih.gov The optimization of these assays is critical to ensure they are reproducible, sensitive, and relevant to the disease being studied.

Table 3: Examples of In Vitro Assays for Screening Quinazolinone Derivatives
Assay TypeBiological TargetEndpoint MeasuredExample ApplicationReference
Anti-proliferative Assay (MTT/CCK8) Cancer Cell Lines (e.g., A549, PC-3, HCT-15)Cell Viability (IC₅₀)Screening for antitumor activity. nih.govresearchgate.netmdpi.com
Enzyme Inhibition Assay Specific Enzymes (e.g., EGFR Tyrosine Kinase)Enzyme Activity (IC₅₀)Identifying specific molecular targets. nih.govresearchgate.net
Antibacterial Assay Bacterial Strains (e.g., X. oryzae, S. aureus)Bacterial Growth (EC₅₀ or MIC)Screening for antimicrobial agents. nih.govnih.gov
Antifungal Assay Fungal Strains (e.g., C. albicans)Fungal Growth Inhibition RateEvaluating potential as agricultural or clinical fungicides. nih.govnih.gov

Emerging Research Directions for 7 Fluoro Quinazolinone Chemistry

Exploration of New Pharmacological Targets and Biological Activity Modulations

The inherent versatility of the 7-fluoro-quinazolinone core allows for substitutions that can modulate its interaction with a wide array of biological targets. Researchers are actively exploring new applications beyond established areas, leading to the discovery of compounds with novel mechanisms of action.

Key areas of recent exploration include:

Antifungal Agents: Novel quinazolinone derivatives incorporating a pyrazole (B372694) carbamide moiety have been designed and synthesized. One such compound, 3-(difluoromethyl)-N-(2-((7-fluoro-4-oxoquinazolin-3(4H)-yl)methyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide, has been investigated for its activity against the plant pathogen Rhizoctonia solani, a fungus responsible for rice sheath blight. nih.gov This highlights a move towards agrochemical applications, expanding the utility of the quinazolinone scaffold.

Kinase Inhibition: The quinazoline (B50416) framework is a well-known component of kinase inhibitors. nih.gov Recent studies have focused on modifying the 6 and 7 positions of the quinazoline ring to achieve high potency and selectivity for specific kinases. nih.gov For example, derivatives have been developed as potent and selective inhibitors of Receptor-Interacting Protein Kinases 2 and 3 (RIPK2 and RIPK3), which are considered attractive therapeutic targets for inflammatory diseases and cancers. nih.gov Other research has identified quinazolinone-based compounds as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer. nih.gov

Anticancer and Antiproliferative Activity: The scaffold is a cornerstone in the development of anticancer agents. nih.govmdpi.com Research has shown that derivatives can inhibit tumor cell proliferation through various mechanisms, including the inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in cancer invasion and metastasis. mdpi.com Furthermore, pyrazolo-[1,5-c]quinazolinone derivatives have shown significant in vitro antiproliferative activity against non-small cell lung cancer cells (A549). nih.gov

Modulation of Signaling Pathways: Quinazoline compounds have been identified as potent inhibitors of the Wnt/β-catenin signaling pathway, which is crucial in the development of colorectal cancer. nih.gov This demonstrates the potential of these compounds to intervene in specific cellular communication pathways that drive disease.

Table 1: Explored Pharmacological Targets for 7-Fluoro-Quinazolinone Derivatives
Pharmacological Target/ModelBiological ActivityTherapeutic AreaReference
Rhizoctonia solaniAntifungalAgrochemical nih.gov
Receptor-Interacting Protein Kinases (RIPK2/3)Kinase InhibitionInflammatory Diseases, Cancer nih.gov
Cyclin-Dependent Kinases (CDK9/2)Kinase Inhibition, AntiproliferativeCancer nih.gov
Wnt/β-catenin Signaling PathwayPathway InhibitionColorectal Cancer nih.gov
Dipeptidyl peptidase-4 (DPP-4)Enzyme InhibitionCancer mdpi.com

Multi-Targeted Ligand Design Strategies

Recognizing that complex diseases like cancer often involve multiple pathological pathways, researchers are increasingly designing single molecules that can modulate several targets simultaneously. This multi-targeted or polypharmacology approach can lead to enhanced efficacy and a reduced likelihood of drug resistance. The 7-fluoro-quinazolinone scaffold is well-suited for this strategy.

An important example is the development of dual inhibitors targeting both Signal Transducer and Activator of Transcription 3 (STAT-3) and the proto-oncogene tyrosine-protein kinase Src. nih.govmedchemexpress.com Both STAT-3 and c-Src are implicated in cancer cell proliferation, survival, and metastasis. A series of quinazolinone derivatives were designed and synthesized, with some compounds showing potent dual inhibitory activity against both enzymes, leading to significant anti-proliferative effects against various human cancer cell lines. nih.gov This strategy of creating hybrid molecules, such as quinazoline-thiazole hybrids targeting VEGFR2 for anti-angiogenic effects, is a growing trend in the field. nih.gov

Chemoinformatic and Artificial Intelligence Applications in Drug Design

These computational methods are applied in several key areas:

Virtual Screening and Molecular Docking: AI-powered tools can screen vast virtual libraries of compounds to identify those most likely to bind to a specific biological target. nih.gov Molecular docking studies predict the binding pose and affinity of a ligand within the active site of a target protein, providing insights into the mechanism of action. rsc.org For instance, docking has been used to investigate the binding mode of quinazolinone–chalcone hybrids to PARP-1 and quinazoline-thiazole hybrids to the VEGFR2 kinase domain. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate the chemical structure of compounds with their biological activity. nih.gov This allows researchers to predict the activity of novel, unsynthesized molecules and to prioritize which derivatives to synthesize, saving time and resources.

De Novo Drug Design: AI algorithms can generate entirely new molecular structures optimized for specific properties, such as high potency for a target and favorable drug-like characteristics. nih.gov

ADME/T Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of new compounds in silico. nih.gov This helps in the early identification of candidates with poor pharmacokinetic profiles, reducing late-stage failures in drug development.

Advanced Synthetic Methodologies and Green Chemistry Innovations

The synthesis of the 7-fluoro-quinazolinone core and its derivatives is continuously evolving, with a strong emphasis on efficiency, sustainability, and environmental responsibility.

Modern synthetic approaches include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields compared to conventional heating methods. sci-hub.catekb.eg This technique has been successfully applied to the synthesis of various 2-substituted-4(3H)-quinazolinones. ekb.eg

Catalytic Reactions: Researchers have developed iron-catalyzed cyclization reactions to synthesize quinazolinones in water, a green and benign solvent. sci-hub.cat This avoids the use of hazardous organic solvents. Other approaches utilize organocatalysts like p-toluene sulfonic acid (p-TSA) under solvent-free mechanochemical grinding conditions, offering an environmentally friendly and rapid method for synthesis. frontiersin.org

Base-Promoted SNAr Reactions: A method involving a base-promoted SNAr (nucleophilic aromatic substitution) reaction of ortho-fluorobenzamides with amides followed by cyclization provides an alternative route to quinazolinone synthesis. acs.org

Multi-Component Reactions: These reactions combine three or more starting materials in a single step to form complex products, which is an efficient strategy for building molecular diversity. frontiersin.org

Investigation of Quinazolinone Scaffolds as Chemical Probes for Biological Systems

A chemical probe is a small molecule designed with high potency and selectivity for a specific biological target. Such probes are invaluable tools for dissecting complex biological pathways and validating the therapeutic relevance of new targets.

While not always explicitly labeled as "chemical probes," many highly selective 7-fluoro-quinazolinone derivatives function in this capacity. For example, the development of quinazoline-based inhibitors with nanomolar potency and high selectivity for RIPK2 allows researchers to specifically block the function of this kinase in cellular and animal models of inflammation. nih.gov By observing the downstream biological effects of this inhibition, scientists can confirm the role of RIPK2 in disease processes. The stringent structure-activity relationship (SAR) studies required to develop such potent and selective compounds are crucial for ensuring that the observed biological effects are due to the on-target activity of the probe. nih.gov

Development of Novel Assay Systems for Molecular Target Validation

The discovery and validation of new drug targets for 7-fluoro-quinazolinone derivatives depend on the availability of robust and reliable assay systems. A variety of in vitro and in vivo assays are employed to characterize the biological activity of these compounds.

Table 2: Assay Systems for Target Validation
Assay TypePurposeExample ApplicationReference
In Vitro Antiproliferative/Cytotoxicity Assays (e.g., MTT, Cell Titer Glo)Measure the ability of a compound to inhibit cancer cell growth or kill cells.Screening against NCI-60 human cancer cell lines. nih.govnih.govrsc.org
Enzymatic AssaysDirectly measure the inhibitory activity of a compound against a purified enzyme target.Evaluating inhibition of kinases like STAT-3, c-Src, and RIPK2/3. nih.govnih.gov
Cell-Based Signaling Assays (e.g., Luciferase Reporter Assays)Measure the effect of a compound on a specific cellular signaling pathway.Testing inhibitors of the Wnt/β-catenin pathway using a Super8XTOPFlash reporter. nih.gov
Flow CytometryAnalyze the effects of a compound on the cell cycle and apoptosis.Determining if quinazolinone–chalcone hybrids induce cell cycle arrest and apoptosis. rsc.org
In Ovo Assays (e.g., Chorioallantoic Membrane - CAM Assay)Assess the anti-angiogenic potential of a compound in a living system.Evaluating the effect of quinazoline-thiazole hybrids on blood vessel formation. nih.gov
Microsomal Stability AssaysDetermine the metabolic stability of a compound in liver microsomes.Assessing the stability of RIPK inhibitors in human and mouse microsomes. nih.gov

Q & A

Basic: What are the most common synthetic routes for 7-fluoro-2(1H)-quinazolinone, and how do reaction conditions influence yield and purity?

Answer:
The synthesis of 7-fluoro-2(1H)-quinazolinone derivatives typically involves cyclization of fluorinated anthranilic acid derivatives with urea or its analogs. For example, microwave-assisted synthesis using ethanolamine and fluorinated isocyanates in tetrahydrofuran (THF) achieves yields up to 89% under mild conditions . Alternative eco-friendly methods include aqueous-phase reactions catalyzed by Fe₃O₄@GO nanoparticles, which reduce reaction times and improve recyclability . Key factors affecting yield include solvent polarity (e.g., trifluoroethanol enhances cyclization efficiency) and temperature control to minimize side reactions like hydrolysis of intermediates .

Basic: What spectroscopic and chromatographic techniques are recommended for structural characterization?

Answer:

  • NMR : ¹⁹F NMR is critical for confirming fluorine substitution at C7, with typical shifts between -110 to -120 ppm for aromatic fluorine .
  • X-ray crystallography : Resolves intramolecular hydrogen bonding (e.g., N1—H1⋯O2 in the quinazolinone core) and dihedral angles between fluorinated aryl rings and the heterocyclic system .
  • Mass spectrometry (HRMS) : Validates molecular formulas (e.g., C₁₁H₁₀FN₂O requires m/z 205.0774) .
  • HPLC-PDA : Monitors purity (>95% by reverse-phase C18 columns with acetonitrile/water gradients) .

Advanced: How do substitutions at C2 and C7 impact the anti-inflammatory activity of quinazolinones?

Answer:
Structure-activity relationship (SAR) studies indicate:

  • C7-fluoro substitution : Enhances anti-inflammatory potency by modulating COX-2 selectivity, as fluorine’s electronegativity stabilizes enzyme-ligand interactions .
  • C2 modifications : Bulky substituents (e.g., dihydroquinazolinones) improve metabolic stability but may reduce solubility. Ethanolamine-derived C2 groups in fluorinated analogs show improved bioavailability in rodent models .
    Methodology :
  • In vitro assays : Measure IC₅₀ against COX-1/COX-2 isoforms .
  • Molecular docking : Assess interactions with COX-2’s hydrophobic pocket (PDB: 5KIR) .

Advanced: How can contradictory data on substituent effects (e.g., C2 vs. C4 priority) be resolved?

Answer:
Contradictions arise from differing biological targets (e.g., anti-inflammatory vs. anticonvulsant activity). To resolve:

  • Target-specific SAR : For COX-2 inhibition, prioritize C7-fluoro and C4-phenylamino groups (IC₅₀ = 0.8 µM) . For anticonvulsant activity, C2-methyl groups are critical .
  • Meta-analysis : Cross-reference pharmacological data from standardized assays (e.g., carrageenan-induced edema for anti-inflammatory testing) .

Advanced: What strategies optimize regioselectivity in fluorination reactions for quinazolinones?

Answer:

  • Electrophilic fluorination : Use Selectfluor® in acetonitrile to selectively fluorinate C7 due to directing effects of the quinazolinone carbonyl .
  • Microwave-assisted synthesis : Reduces side products (e.g., di-fluorinated derivatives) by precise temperature control (70–90°C) .
  • Protecting groups : Temporarily block reactive sites (e.g., N1 with Boc groups) to direct fluorine to C7 .

Basic: How do intramolecular hydrogen bonds influence the conformational stability of 7-fluoro-2(1H)-quinazolinone?

Answer:
X-ray data reveals intramolecular N—H⋯O bonds between the lactam oxygen (O2) and N1-H, enforcing a planar conformation. This rigidity enhances binding to hydrophobic enzyme pockets (e.g., COX-2) . Non-classical C5—H⋯N3 interactions further stabilize the crystal lattice, affecting solubility .

Advanced: What are the limitations of current synthetic methods, and how can they be addressed?

Answer:

  • Low yields in cyclization : Catalytic systems like cyanuric chloride improve efficiency (yields >80%) but require anhydrous conditions .
  • Scalability issues : Transitioning from batch to flow chemistry reduces reaction times (e.g., 2 hours vs. 24 hours) .
  • Purification challenges : Use of high-performance liquid chromatography (HPLC) with trifluoroacetic acid modifiers resolves co-eluting impurities .

Basic: What computational tools are used to predict the physicochemical properties of 7-fluoro-2(1H)-quinazolinone derivatives?

Answer:

  • DFT calculations : Predict vibrational frequencies (e.g., C=O stretch at 1680 cm⁻¹) and electrostatic potential maps for reactivity analysis .
  • LogP estimation : Use Molinspiration or ACD/Labs to assess lipophilicity, critical for blood-brain barrier penetration in CNS-targeted analogs .

Advanced: How do fluorinated quinazolinones interact with cytochrome P450 enzymes, and what are the implications for drug design?

Answer:

  • CYP3A4 inhibition : Fluorine at C7 reduces metabolic clearance by weakening π-π stacking with heme iron. Test via human liver microsome assays .
  • Metabolite identification : LC-MS/MS detects defluorinated metabolites, guiding structural modifications (e.g., adding methyl groups to block oxidation) .

Advanced: What analytical methods validate the absence of genotoxic impurities in fluorinated quinazolinone APIs?

Answer:

  • LC-MS/MS : Detect residual alkylating agents (e.g., ethyl chloroformate) at ppm levels .
  • Ames test : Confirm non-mutagenicity of intermediates (e.g., 7-fluoroanthranilic acid) using TA98 and TA100 strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.